3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
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Overview
Description
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt: is a synthetic compound with a complex structure featuring a phenyl ring, cyclohexyl-tetrazole moiety, and a propanoic acid group in its sodium salt form . This compound is primarily used in pharmaceutical research, chemical biology, neuroscience, drug delivery systems, and high-throughput screening .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves multiple steps. The key steps include the formation of the tetrazole ring, the attachment of the cyclohexyl group, and the final coupling with the phenylpropanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The phenyl ring and the tetrazole moiety can undergo substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its complex structure and functional groups .
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Industry: In the industrial sector, it is used in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing enzyme activity and receptor binding. The compound can also interact with cellular membranes, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Cilostazol: A compound with a similar cyclohexyl-tetrazole moiety, used as a vasodilator and antiplatelet agent.
Tetrazole Derivatives: Other tetrazole-containing compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H28N5NaO3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
InChI Key |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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